Technical Deep Dive: His-Ala-Glu (HAE) Tripeptide
Technical Deep Dive: His-Ala-Glu (HAE) Tripeptide
The following technical guide details the biological function, mechanism of action, and therapeutic applications of the His-Ala-Glu (HAE) tripeptide.
This guide synthesizes its dual role: first, as the critical N-terminal activation domain of Glucagon-Like Peptide-1 (GLP-1) in metabolic regulation; and second, as a core scaffold for anti-amyloidogenic agents in neurodegenerative research.
From Metabolic Signaling to Neuroprotection[1]
Executive Summary
The His-Ala-Glu (HAE) tripeptide (L-Histidyl-L-Alanyl-L-Glutamic acid) is a bioactive sequence primarily known as the N-terminal "warhead" of the incretin hormone GLP-1 (7-36) . Its biological significance is defined by two distinct mechanisms:
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Metabolic Regulation: HAE constitutes the primary binding epitope for the Glucagon-Like Peptide-1 Receptor (GLP-1R), driving glucose-dependent insulin secretion. It is also the specific substrate for Dipeptidyl Peptidase-4 (DPP-4) , which cleaves the His-Ala bond, rendering the hormone inactive.
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Neuroprotection (Amyloid Interference): Emerging research identifies HAE and its derivative HAEE (His-Ala-Glu-Glu) as specific binders to the Zinc-binding domain of Amyloid Beta (Aβ), effectively inhibiting Zinc-induced oligomerization in Alzheimer's pathology.
Physicochemical Profile
| Property | Specification |
| Sequence | His-Ala-Glu (H-HAE-OH) |
| Molecular Weight | 355.35 g/mol |
| Isoelectric Point (pI) | ~5.8 (Theoretical) |
| Charge at pH 7.4 | Zwitterionic/Slightly Negative (due to Glu side chain) |
| Solubility | High in H₂O; soluble in PBS. |
| Stability | Low in plasma (t½ < 2 min) due to DPP-4 activity targeting the N-terminal His-Ala bond. |
Mechanism of Action: The Dual Pathway
A. The Metabolic Pathway (GLP-1 Activation)
In the context of GLP-1, the HAE tripeptide is the activation switch .
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Receptor Engagement: The Histidine (His7) residue at the N-terminus forms critical hydrogen bonds with the transmembrane domain of GLP-1R, initiating the conformational change required for G-protein coupling (Gs).
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Signal Transduction: Activation leads to adenylyl cyclase stimulation, cAMP accumulation, and PKA activation, resulting in Ca²⁺ influx and insulin granule exocytosis in pancreatic β-cells.
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Inactivation (The DPP-4 Checkpoint): The enzyme DPP-4 specifically recognizes the penultimate Alanine (Ala8) and cleaves the peptide bond between Ala8 and Glu9 (or His7 and Ala8 depending on the frame reference of the enzyme, but effectively removing the N-terminal dipeptide). This destroys the HAE "warhead," creating the inactive metabolite GLP-1(9-36).
B. The Neuroprotective Pathway (Amyloid Zinc Chelation)
Recent studies utilize HAE (and the tetrapeptide Ac-HAEE-NH₂ ) to target the "metal bridge" hypothesis of Alzheimer's Disease.
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Target: The Aβ peptide contains a metal-binding domain (residues 11-14, EVHH ).
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Mechanism: HAE mimics the electrostatic and structural properties of this region. It acts as a competitive inhibitor , binding to Aβ monomers and chelating Zinc ions (Zn²⁺) that usually bridge Aβ monomers into toxic oligomers.
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Result: Prevention of Zinc-induced cross-linking stabilizes Aβ in a non-toxic monomeric state, reducing plaque formation.
Visualization of Signaling & Interaction
The following diagram illustrates the divergent fates of the HAE sequence in metabolic vs. neurologic contexts.
Caption: Divergent biological roles of HAE: GLP-1R activation (green) vs. Amyloid Beta stabilization (yellow).
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of HAE
Use this protocol to generate high-purity HAE for research.
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Resin Loading: Use Fmoc-Glu(OtBu)-Wang resin (0.5-0.8 mmol/g).
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Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash with DMF/DCM.
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Coupling (Alanine):
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Activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.
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Add to resin and shake for 45 min.
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Verify coupling via Kaiser test (ninhydrin).
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Coupling (Histidine):
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Repeat step 3 using Fmoc-His(Trt)-OH .
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Critical: Use Trt (Trityl) protection for His to prevent racemization.
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Cleavage:
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Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
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Precipitate peptide in cold diethyl ether.
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Centrifuge and lyophilize.
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Purification: RP-HPLC (C18 column), gradient 0-30% Acetonitrile in 0.1% TFA.
Protocol B: Thioflavin T (ThT) Amyloid Aggregation Assay
Use this to validate the anti-amyloidogenic activity of HAE/HAEE.
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Preparation: Dissolve Aβ(1-42) in HFIP to monomerize, then dry. Resuspend in DMSO to 5 mM.
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Incubation: Dilute Aβ to 25 µM in PBS (pH 7.4).
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Control: Aβ only + 50 µM ZnCl₂.
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Test: Aβ + 50 µM ZnCl₂ + 100 µM HAE peptide .
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Detection: Add 10 µM Thioflavin T (ThT) dye.
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Measurement: Incubate at 37°C. Measure fluorescence (Ex: 440nm, Em: 485nm) every 30 min for 24 hours.
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Result Interpretation: A reduction in fluorescence plateau in the HAE group indicates inhibition of fibril formation.
Therapeutic Implications
1. Diabetes & Obesity (GLP-1 Analogs)
The native HAE sequence is too unstable for direct therapeutic use due to DPP-4 cleavage. Drug development focuses on modifying the HAE region :
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Semaglutide/Liraglutide: Retain the HAE-like functionality but use fatty acid acylation (on Lysine residues downstream) to promote albumin binding, sterically shielding the N-terminus from DPP-4.
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DPP-4 Inhibitors (Sitagliptin): Work by preventing the enzyme from cleaving the HAE N-terminus of endogenous GLP-1.
2. Alzheimer’s Disease (The HAEE Strategy)
The Ac-HAEE-NH₂ tetrapeptide (an acetylated, amidated derivative of HAE) is currently under investigation as a blood-brain barrier (BBB) permeable agent.[1]
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Advantage: Unlike antibodies, short peptides like HAEE have lower immunogenicity and better tissue penetration.
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Status: Preclinical studies in transgenic mice (e.g., 5xFAD) show reduced plaque load and improved cognitive function upon HAEE administration.
References
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Metabolic Role: Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740-756. Link
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Amyloid Interaction (HAEE): Kopylov, A. T., et al. (2025).[2] The engineered peptide Ac-His-Ala-Glu-Glu-NH2 (HAEE) suppresses the formation of amyloid plaques in vivo.[2][3][4] bioRxiv. Link
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DPP-4 Cleavage: Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24. Link
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Peptide Synthesis: Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link
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Zinc-Amyloid Hypothesis: Matheou, C. J., et al. (2016). The Role of Zinc in the Aggregation of Amyloid-Beta.[3][5] Biochemistry, 55(48), 6615–6627. Link
Sources
- 1. View of Effectiveness of the tetrapeptide HAEE: an innovative approach to Alzheimer's treatment in experimentation | Research Results in Pharmacology [rrpharmacology.ru]
- 2. sciencecast.org [sciencecast.org]
- 3. Article [protein.bio.msu.ru]
- 4. biorxiv.org [biorxiv.org]
- 5. K. S. Nikolsky, L. I. Kulikova, V. R. Rudnev, D. V. Petrovskiy, I. S. Gabestro, S. L. Kaem, E. M. Karpova, A. T. Kopylov, A. L. Kaysheva, “Investigation of the beta-amyloid binding interface with a candidate marker for neurodegenerative diseases”, Mat. Biolog. Bioinform., 20:1 (2025), 212–235 [mathnet.ru]
